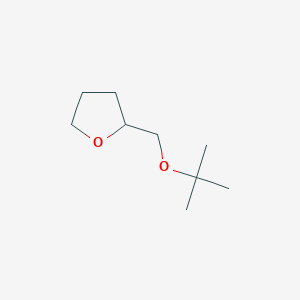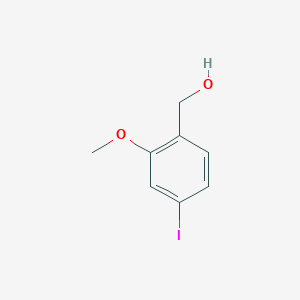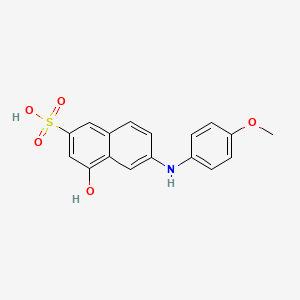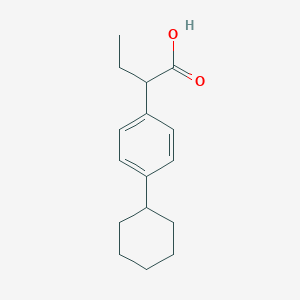
5-(2-メトキシフェニル)ニコチン酸
説明
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .
Molecular Structure Analysis
The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .
Chemical Reactions Analysis
The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
科学的研究の応用
1. 高脂血症の治療 ニコチン酸は、その誘導体である「5-(2-メトキシフェニル)ニコチン酸」が、長年、血中の脂肪レベルを下げるための併用薬として使用されてきました . 高密度リポタンパク質の濃度を高め、心臓発作、動脈硬化性疾患、腎臓病に伴う高血圧疾患のリスクを軽減する効果があります .
2. 肺炎と腎臓病の治療 ニコチン酸誘導体は、肺炎や腎臓病など多くの疾患の治療に高い効果を示してきました . これらのことから、「5-(2-メトキシフェニル)ニコチン酸」は、これらの分野でも潜在的に使用できる可能性があります。
アルツハイマー病治療の可能性
ニコチン酸のいくつかの誘導体は、アルツハイマー病に対して効果的であることが証明されています . 構造的類似性から、「5-(2-メトキシフェニル)ニコチン酸」もこの分野で潜在的な用途を持つ可能性があります。
抗炎症および鎮痛作用
ニコチン酸から誘導された2置換アリールは、「5-(2-メトキシフェニル)ニコチン酸」と同様に、抗炎症および鎮痛効果を示しています . これらのことから、「5-(2-メトキシフェニル)ニコチン酸」は、抗炎症および鎮痛薬として潜在的に使用できる可能性があります。
抗菌活性
「5-(2-メトキシフェニル)ニコチン酸」と類似の化合物である、2-{[(2-ヒドロキシ-5-メトキシフェニル)メチリデン]アミノ}ニコチン酸が合成され、カンジダ・アルビカンス分離株を除くすべての試験された微生物に対して抗菌作用を示しました . これらのことから、「5-(2-メトキシフェニル)ニコチン酸」も抗菌作用を持つ可能性があります。
6. 脂質異常症の治療と心血管疾患予防における潜在的な使用 ニアシン受容体または結合受容体を介して発現できる新規薬剤に加えて、ニアシンの望ましくない副作用を抑制する新規併用薬は、脂質異常症の治療と心血管疾患の予防における新規治療選択肢として挿入される可能性があります . 「5-(2-メトキシフェニル)ニコチン酸」はニコチン酸の誘導体であるため、この文脈で使用できる可能性があります。
作用機序
Target of Action
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .
Mode of Action
This interaction could result in the disruption of bacterial cell functions, leading to their death
Biochemical Pathways
This interference could disrupt the normal functioning of the bacteria, leading to their death
Result of Action
The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .
生化学分析
Biochemical Properties
5-(2-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of 5-(2-Methoxyphenyl)nicotinic acid have not been extensively studied. It’s worth noting that nicotinic acid itself is known to be involved in redox reactions and adenosine diphosphate-ribosylation reactions in metabolism .
Cellular Effects
Nicotinic acid and its derivatives are known to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives can have various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 5-(2-Methoxyphenyl)nicotinic acid in animal models have not been extensively studied. It is known that nicotinic acid and its derivatives can have various effects at different dosages .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be localized to various subcellular compartments .
特性
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893732-61-1 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
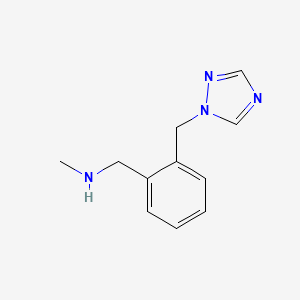
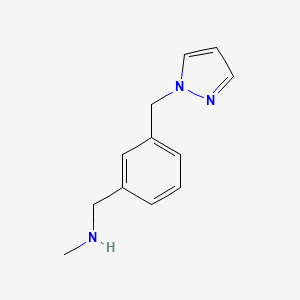
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
